molecular formula C16H23NO B12721236 alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan CAS No. 64023-71-8

alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan

Cat. No.: B12721236
CAS No.: 64023-71-8
M. Wt: 245.36 g/mol
InChI Key: QGWPXULEDXWEKR-KNXALSJPSA-N
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Description

Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan is a complex organic compound belonging to the benzomorphan class of chemicals. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl group attached to the benzomorphan skeleton. Benzomorphans are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzomorphan intermediate with appropriate alkyl halides under basic conditions. The hydroxy group can be introduced through selective oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone/aldehyde back to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted benzomorphans

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex benzomorphan derivatives.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxy group plays a crucial role in binding to these targets, while the methyl and ethyl groups contribute to the compound’s overall stability and bioavailability. The pathways involved may include modulation of signal transduction and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:

    2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan: Lacks the alpha-(±) configuration, resulting in different pharmacological properties.

    2,9-Dimethyl-6-ethyl-6,7-benzomorphan: Lacks the hydroxy group, leading to reduced binding affinity and altered biological activity.

    6-Ethyl-6,7-benzomorphan: Lacks both the hydroxy and methyl groups, resulting in significantly different chemical and biological properties.

The uniqueness of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

64023-71-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R,9S,13R)-1-ethyl-10,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H23NO/c1-4-16-7-8-17(3)15(11(16)2)9-12-5-6-13(18)10-14(12)16/h5-6,10-11,15,18H,4,7-9H2,1-3H3/t11-,15-,16+/m0/s1

InChI Key

QGWPXULEDXWEKR-KNXALSJPSA-N

Isomeric SMILES

CC[C@@]12CCN([C@H]([C@@H]1C)CC3=C2C=C(C=C3)O)C

Canonical SMILES

CCC12CCN(C(C1C)CC3=C2C=C(C=C3)O)C

Origin of Product

United States

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